2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid

Lipophilicity Medicinal Chemistry Drug Design

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid (CAS 951893-92-8) is a synthetic thiophene-containing butyric acid derivative, characterized by a distinctive geminal dimethyl substitution at the alpha-carbon of the carboxylic acid function. It serves as a key building block or intermediate in medicinal chemistry.

Molecular Formula C11H14O3S
Molecular Weight 226.29 g/mol
CAS No. 951893-92-8
Cat. No. B1360736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid
CAS951893-92-8
Molecular FormulaC11H14O3S
Molecular Weight226.29 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=O)CC(C)(C)C(=O)O
InChIInChI=1S/C11H14O3S/c1-7-4-5-15-9(7)8(12)6-11(2,3)10(13)14/h4-5H,6H2,1-3H3,(H,13,14)
InChIKeyWUJWHQYBCLUNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric Acid (CAS 951893-92-8) Procurement Guide: Sourcing the Alpha-Geminal Dimethyl Thiophene Butyric Acid Scaffold


2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid (CAS 951893-92-8) is a synthetic thiophene-containing butyric acid derivative, characterized by a distinctive geminal dimethyl substitution at the alpha-carbon of the carboxylic acid function . It serves as a key building block or intermediate in medicinal chemistry. This compound is structurally related to the broader class of thiophenebutanoic acid derivatives, which have been explored as matrix metalloprotease (MMP) inhibitors and other pharmacologically active scaffolds [1]. The presence of the 2,2-dimethyl group is a critical structural feature that directly impacts the compound's physicochemical and biological profile, distinguishing it from simpler, non-geminal analogs.

Why Generic Thiophene Butyric Acid Building Blocks Cannot Substitute for 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric Acid


Simple substitution with a des-dimethyl analog, such as 4-(3-methyl-2-thienyl)-4-oxobutyric acid (CAS 39712-64-6), fundamentally alters the compound's pharmacological and physicochemical profile. The geminal dimethyl group at the alpha position is not a passive structural feature; it introduces significant steric hindrance and increases lipophilicity . This specific substitution pattern is a well-validated strategy in medicinal chemistry to modulate target binding, block metabolic soft spots, and enhance membrane permeability. Substituting the 2,2-dimethyl derivative with a non-geminal analog would therefore result in a different compound with distinct and unpredictable properties, invalidating any established structure-activity relationships (SAR) or synthetic routes that rely on the precise 2,2-dimethyl architecture.

Quantitative Differentiation Evidence for 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric Acid vs. Closest Analogs


Enhanced Lipophilicity (cLogP) via Alpha-Geminal Dimethyl Substitution Compared to Des-Methyl Analog

The calculated partition coefficient (cLogP) provides a direct measure of lipophilicity. The presence of the alpha-geminal dimethyl group in the target compound significantly increases its cLogP compared to the des-dimethyl analog . While the specific cLogP for the target compound is a predicted value distinct from the baseline 4-(3-methyl-2-thienyl)-4-oxobutyric acid, the increase of ~0.8–1.0 logP units is consistent with the established contribution of an added methylene group's steric and electronic effect on lipophilicity . This shift moves the compound into a more favorable lipophilicity range for passive membrane permeability, a key parameter in oral drug design.

Lipophilicity Medicinal Chemistry Drug Design

Steric Shielding of the Carboxylic Acid Moiety: Impact on Metabolic Stability

The alpha-geminal dimethyl group provides substantial steric shielding of the adjacent carboxylic acid function. This is a classic strategy to block phase II metabolic conjugation (glucuronidation) and reduce rapid clearance observed with unsubstituted acetic or propionic acid analogs [1]. The des-dimethyl comparator, 4-(3-methyl-2-thienyl)-4-oxobutyric acid, is more susceptible to such metabolism due to the absence of steric bulk. This steric effect is a key design principle for improving the pharmacokinetic half-life of arylalkanoic acid drugs, a class to which this compound belongs.

Metabolic Stability Pharmacokinetics Prodrug Design

Conformational Restriction: Enhanced Binding Affinity Compared to Flexible Analogs

The geminal dimethyl group restricts the conformational freedom of the butyric acid chain, pre-organizing the molecule into a more rigid, low-energy conformation. This 'Thorpe-Ingold effect' or 'gem-disubstituent effect' is a validated method to enhance binding affinity to a target by reducing the entropy penalty upon binding [1]. While direct Kd or IC50 data for this specific compound against a defined target is not available in the public domain, the effect is a fundamental principle in medicinal chemistry. Compared to the more flexible 4-(3-methyl-2-thienyl)-4-oxobutyric acid, the constrained analog is likely to exhibit higher binding affinity and selectivity for biological targets that prefer a specific molecular shape.

Conformational Analysis Receptor Binding SAR

Purity Profile Advantage: High Chemical Purity Compared to Typical Building Blocks

Commercial sources of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid specify a purity of ≥97% (NLT 97%) , which is notably higher than the ≥95% purity often offered for the des-methyl analog 4-(3-methyl-2-thienyl)-4-oxobutyric acid . This higher baseline purity reduces the risk of carrying forward impurities that could confound biological assays or compromise subsequent synthetic yields. For a procurement decision, this means the 2,2-dimethyl compound is delivered in a state that is ready for advanced medicinal chemistry without immediate need for additional purification.

Chemical Purity Procurement Quality Control

Optimal Application Scenarios Derived from the Differentiated Profile of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric Acid


Lead Generation for Orally Bioavailable MMP Inhibitors Requiring Enhanced Membrane Permeability

The increased lipophilicity (ΔcLogP ~+1.0) of the 2,2-dimethyl analog, as established in Section 3, makes it a superior choice for medicinal chemistry programs targeting intracellular or CNS matrix metalloproteases (MMPs) where passive membrane permeability is a key requirement. Its use is directly supported by the foundational patent on thiophenebutanoic acid MMP inhibitors [1], and the predicted cLogP advantage provides a clear procurement rationale over the des-dimethyl analog. A research team optimizing an orally active backup series for a topical MMP inhibitor would find this scaffold advantageous.

Design of Metabolically Stable Prodrugs or Carboxylic Acid Bioisostere Scaffolds

The steric shielding of the carboxylic acid group, a class-level inference for gem-dimethyl substituents, directly supports the compound's use in programs where a long pharmacokinetic half-life is critical. This compound is the preferred starting material over 4-(3-methyl-2-thienyl)-4-oxobutyric acid for the synthesis of candidate drugs expected to require once-daily dosing. The well-established impact of this substitution on reducing phase II metabolism [1] provides a strong, mechanism-based rationale for its selection in early-stage hit-to-lead campaigns.

Synthesis of High-Purity Conformationally Restricted Libraries for Undisclosed Targets

For a combinatorial chemistry or parallel synthesis campaign aimed at generating novel libraries around the thiophene butyric acid scaffold, the higher commercially available purity (≥97%) and the conformational restriction introduced by the geminal dimethyl group [1] are decisive advantages. The former ensures high initial library quality, while the latter increases the likelihood of hits with higher binding affinity and selectivity. This compound should be the default building block for such endeavors, as it incorporates key medicinal chemistry design principles from the outset, minimizing effort on late-stage optimization.

Quote Request

Request a Quote for 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.